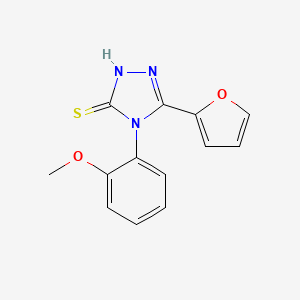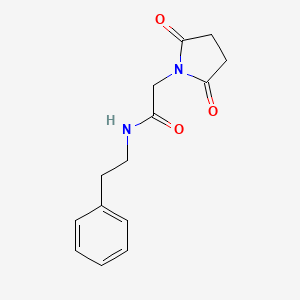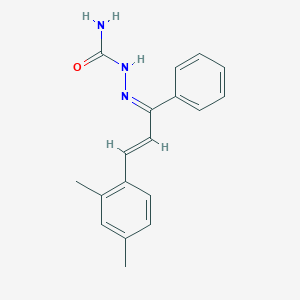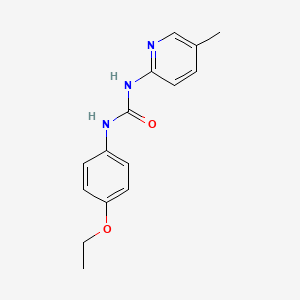
2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide, also known as BFA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein trafficking and has been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide involves the inhibition of the ADP-ribosylation factor (ARF) family of proteins. ARF proteins are involved in the regulation of protein trafficking and are required for the formation of COPI-coated vesicles that transport proteins from the Golgi apparatus to the endoplasmic reticulum. 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide inhibits the activation of ARF proteins, leading to the disruption of protein trafficking and the accumulation of proteins in the endoplasmic reticulum.
Biochemical and Physiological Effects:
2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by disrupting the transport of proteins involved in cell survival and proliferation. 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus, by disrupting the transport of viral proteins. In addition, 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide has been shown to have anti-inflammatory properties by inhibiting the transport of inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide in lab experiments is its potent inhibitory effect on protein trafficking. This property of 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide allows researchers to study the role of protein trafficking in various cellular processes. However, 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide has some limitations in lab experiments. It is a toxic compound and requires careful handling to avoid exposure to researchers. In addition, 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide has a short half-life and requires frequent administration to maintain its inhibitory effect.
未来方向
There are several future directions for the use of 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide in scientific research. One direction is the development of 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide analogs with improved potency and selectivity for ARF proteins. Another direction is the use of 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide in combination with other inhibitors to study the role of protein trafficking in complex cellular processes. Finally, 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide could be used in the development of novel therapies for cancer and viral infections by targeting the transport of proteins involved in these diseases.
Conclusion:
In conclusion, 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide is a potent inhibitor of protein trafficking that has been widely used in scientific research. Its mechanism of action involves the inhibition of ARF proteins, leading to the disruption of protein trafficking and the accumulation of proteins in the endoplasmic reticulum. 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide has a variety of biochemical and physiological effects and has been used to study the role of protein trafficking in various cellular processes. While 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide has some limitations in lab experiments, it has several future directions for the development of novel therapies for cancer and viral infections.
合成方法
The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 3-methylaniline in the presence of acetic anhydride and anhydrous sodium acetate. The resulting product is then reacted with acetic anhydride and acetic acid to form the final product, 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide. The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide is a multistep process and requires careful handling of the reagents and reaction conditions.
科学研究应用
2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide has been widely used in scientific research as an inhibitor of protein trafficking. It has been shown to inhibit the transport of proteins from the endoplasmic reticulum to the Golgi apparatus, leading to the accumulation of proteins in the endoplasmic reticulum. This property of 2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide has been used to study the role of protein trafficking in various cellular processes, including cell signaling, cell division, and apoptosis.
属性
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-11-3-2-4-14(7-11)18-16(20)10-21-15-6-5-13(17)8-12(15)9-19/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXMPUNFBPAZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-formylphenoxy)-N-(3-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5724416.png)
![2-[isopropyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride](/img/structure/B5724421.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5724432.png)
![2-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1H-benzimidazole](/img/structure/B5724435.png)
![2-hydroxy-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-phenylacetohydrazide](/img/structure/B5724437.png)







![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5724497.png)